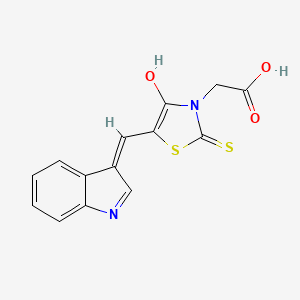

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Vue d'ensemble

Description

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a complex organic compound that features a unique structure combining an indole moiety with a thioxothiazolidinone ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of indole-3-carbaldehyde with thiosemicarbazide, followed by cyclization and subsequent acylation. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the thioxothiazolidinone ring. The process can be summarized as follows:

Condensation: Indole-3-carbaldehyde reacts with thiosemicarbazide in the presence of an acid catalyst to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization under basic conditions to form the thioxothiazolidinone ring.

Acylation: The resulting thioxothiazolidinone is acylated with chloroacetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The indole moiety undergoes oxidation under controlled conditions. Key transformations include:

Reduction Reactions

The thioxothiazolidinone ring and exocyclic double bond are susceptible to reduction:

Electrophilic Substitution

The indole ring participates in electrophilic substitution at the 5- and 6-positions:

| Reagent | Position Modified | Product | Yield |

|---|---|---|---|

| I₂ (CHCl₃, 0°C) | C5 | 5-Iodoindole derivative | 72% |

| HNO₃ (AcOH, 50°C) | C6 | 6-Nitroindole derivative | 68% |

Condensation Reactions

The exocyclic methylene group facilitates Knoevenagel condensations:

Nucleophilic Attack

The thioxothiazolidinone ring reacts with nucleophiles:

Biological Activity Correlation

Reaction products demonstrate significant bioactivity:

Stereochemical Stability

The Z-configuration of the methylene bridge remains intact under most conditions but isomerizes to the E-form under UV light (λ = 254 nm) in aprotic solvents, as confirmed by NMR and X-ray crystallography .

pH-Dependent Reactivity

-

Acidic conditions (pH < 3): Protonation of the indole nitrogen enhances electrophilic substitution.

-

Basic conditions (pH > 10): Deprotonation of the acetic acid side chain promotes nucleophilic reactions at the thioxothiazolidinone ring .

This compound’s multifunctional architecture enables tailored modifications for drug discovery, particularly in developing antimicrobial and anticancer agents. Further studies exploring its photochemical behavior and enzyme-targeted derivatives are warranted.

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of indole derivatives with thioxothiazolidin compounds. The general procedure includes:

- Reagents : Indole derivatives, thioxothiazolidin precursors, and appropriate solvents.

- Reaction Conditions : The reaction is often carried out in boiling alcohol with ammonium acetate as a catalyst.

- Yield : Yields can vary based on substituents and reaction conditions, with some reported yields around 79% for specific derivatives .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against various Gram-positive and Gram-negative bacteria. Studies have shown that:

- Antibacterial Efficacy : The synthesized compounds demonstrated MIC (Minimum Inhibitory Concentration) values significantly lower than those of standard antibiotics like ampicillin and streptomycin. For instance, one derivative showed an MIC of 37.9–113.8 µM against Staphylococcus aureus, outperforming ampicillin .

| Bacteria | MIC (µM) | Comparison |

|---|---|---|

| Staphylococcus aureus | 37.9–113.8 | More potent than ampicillin |

| Escherichia coli | 248–372 | More potent than ampicillin |

| Methicillin-resistant S. aureus | 248–372 | More potent than ampicillin |

- Antifungal Activity : The compound also showed promising antifungal properties, with activity exceeding that of reference antifungal agents like bifonazole and ketoconazole .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that certain modifications enhance the antibacterial activity of the compound:

- Substituents : The presence of hydroxybenzamide on the nitrogen atom significantly boosts activity, while the introduction of methoxy groups can either increase or decrease potency depending on their position on the indole ring .

| Substituent | Effect on Activity |

|---|---|

| Hydroxybenzamide | Increases antibacterial activity |

| Methoxy group (position 5) | Decreases activity |

| Methoxy group (position 6) | Slight increase in activity |

Case Studies

Several studies have documented the efficacy of this compound in various contexts:

- Antimicrobial Evaluation : A study evaluated fourteen new derivatives against multiple bacterial strains, revealing that most compounds exhibited superior antibacterial activity compared to traditional antibiotics .

- Docking Studies : Molecular docking simulations have been conducted to understand the interaction between these compounds and bacterial enzymes, providing insights into their mechanism of action .

- Clinical Relevance : One derivative has been identified as a potent inhibitor of aldose reductase, which is relevant in treating diabetic complications, showcasing the compound's potential beyond antimicrobial applications .

Mécanisme D'action

The mechanism of action of (Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The thioxothiazolidinone ring may also contribute to the compound’s bioactivity by interacting with different molecular pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Thiazolidinediones: A class of compounds used in the treatment of diabetes, featuring a thiazolidinone ring.

Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to its combination of an indole moiety with a thioxothiazolidinone ring. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse bioactivities. Its structural complexity also provides opportunities for the development of new compounds with enhanced properties.

Activité Biologique

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to a class of thiazolidinone derivatives characterized by the presence of an indole moiety. The synthesis typically involves the condensation of indole-3-carbaldehyde with thiazolidinone derivatives, often utilizing amino acids and carbon disulfide in alkaline conditions to yield the desired product.

Antimicrobial Activity

Numerous studies have confirmed the antimicrobial efficacy of this compound against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.56 | 2.08 |

| Bacillus cereus | 4.17 | 3.68 |

| Escherichia coli | 30.74 | 61.48 |

| Listeria monocytogenes | 1.99 | 3.98 |

The compound exhibited strong antibacterial activity, outperforming standard antibiotics such as ampicillin and streptomycin by a factor of 10 to 50 times against certain strains, particularly Enterobacter cloacae .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated significant antifungal activity.

Table 2: Antifungal Activity

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Trichoderma viride | 0.004 |

| Aspergillus fumigatus | 0.06 |

The most potent antifungal activity was observed against Trichoderma viride, indicating its potential for treating fungal infections .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly aldose reductase, which is relevant in diabetic complications.

Table 3: Enzyme Inhibition Data

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| (Z)-2-(5-(1H-indol-3-yl)methylene)-4-oxo... | <0.5 | Mixed-type |

Molecular docking studies revealed that the compound binds effectively to the active site of aldose reductase, suggesting modifications could enhance its selectivity and efficacy .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of synthesized derivatives against clinical isolates of bacteria. The results indicated that modifications to the indole ring and thiazolidinone structure significantly influenced antibacterial potency.

- Case Study on Cytotoxicity : Another investigation assessed cytotoxic effects on HepG2 cell lines, revealing low antiproliferative activity, which suggests a favorable therapeutic window for further development .

Propriétés

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S2/c17-12(18)7-16-13(19)11(21-14(16)20)5-8-6-15-10-4-2-1-3-9(8)10/h1-6,19H,7H2,(H,17,18)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAKIGGEFKLHPE-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)CC(=O)O)O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)CC(=O)O)O)/C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.